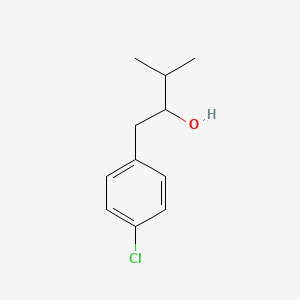
1-(4-Chlorophenyl)-3-methylbutan-2-ol
Cat. No. B2630493
Key on ui cas rn:
42024-40-8
M. Wt: 198.69
InChI Key: CBAJDMVADUVMKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08207177B2
Procedure details


Magnesium (5.02 g, 0.206 mol) was covered in dry ether (50 mL, 0.5 mol) under an atmosphere of nitrogen. Iodine (0.254 g, 0.001 mol) was added to the reaction, followed by approximately 1 mL of a solution of 1-chloro-4-(chloromethyl)-benzene (32.20 g, 0.200 mol) in ether (25.0 mL, 0.238 mol). An exotherm was noted and the mixture reached reflux. The slow addition of solution was continued over 90 minutes to maintain a gentle reflux. On completion of the addition, the reaction was heated for 30 minutes at 45° C. The reaction was then cooled to 0° C. Isobutyraldehyde (25.19 mL, 0.2774 mol) in Ether (20 mL, 0.2 mol) was then added slowly over 2 hours at 0° C. On completion of the addition the reaction was allowed to warm to room temperature and stir overnight. The reaction was then quenched with ice (200 g) and acidified with 2M HCl (100 mL). The organic phase was separated and the aqueous was extracted twice with more ether. The combined organic phase was evaporated and the residue was purified by silica gel chromatography, eluting with 0 to 10% methanol in dichloromethane to yield the product, 17.8 g (45%). 1H NMR (300 MHz, CDCl3, δ): 7.22 (m, 4H), 3.56 (m, 1H), 2.81 (dd, J=3.3 Hz, 13.7 Hz, 1H), 2.58 (dd, J=9.4 Hz, 13.7 Hz, 1H), 1.74 (dt, J=6.5 Hz, 12.9 Hz, 1H), 1.45 (s, 1H), 1.00 (s, 3H), 0.98 (s, 3H).



[Compound]
Name
solution
Quantity
1 mL
Type
reactant
Reaction Step Four





Identifiers


|
REACTION_CXSMILES
|
[Mg].CCOCC.II.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16]Cl)=[CH:12][CH:11]=1.[CH:18](=[O:22])[CH:19]([CH3:21])[CH3:20]>>[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][CH:18]([OH:22])[CH:19]([CH3:21])[CH3:20])=[CH:12][CH:11]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.02 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Step Three
|
Name
|
|
|
Quantity
|
0.254 g
|
|
Type
|
reactant
|
|
Smiles
|
II
|
Step Four
[Compound]
|
Name
|
solution
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
32.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)CCl
|
Step Six
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Step Seven
|
Name
|
|
|
Quantity
|
25.19 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
45 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stir overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture reached reflux
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The slow addition of solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain a gentle reflux
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
On completion of the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was then cooled to 0° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
On completion of the addition the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was then quenched with ice (200 g)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous was extracted twice with more ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined organic phase was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 0 to 10% methanol in dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield the product, 17.8 g (45%)
|
Outcomes


Product
Details
Reaction Time |
90 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=CC=C(C=C1)CC(C(C)C)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
